2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one
Description
This compound is a pyrrolo[3,2-d]pyrimidin-4-one derivative featuring a hydroxymethyl-substituted oxolane (tetrahydrofuran) ring at position 5 of the heterocyclic core. Its molecular formula is C₁₁H₁₄N₄O₄, with a molecular weight of 266.25 g/mol (CAS 86392-75-8) . Structurally, it combines a modified nucleobase (pyrrolo-pyrimidinone) with a sugar-like moiety, resembling nucleoside analogs.
Properties
Molecular Formula |
C11H14N4O4 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H14N4O4/c12-11-13-5-1-2-15(9(5)10(18)14-11)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18) |
InChI Key |
QEMFQUYGFKEFJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2C(=O)NC(=N3)N)CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of a pyrimidine derivative with an appropriate oxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO). The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride to yield different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various electrophiles in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrrolo[3,2-d]pyrimidine derivatives.
Scientific Research Applications
2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in DNA replication, leading to its potential use as an antiviral or anticancer agent. The pathways involved include the inhibition of nucleic acid synthesis and interference with cellular signaling processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their distinguishing features are summarized below:
Key Comparative Analysis
- Core Heterocycle: The target compound’s pyrrolo[3,2-d]pyrimidinone core distinguishes it from pyrimidine-dione analogs (e.g., Brivudine, Trifluridine). This fused ring system may enhance binding to kinases or polymerases due to increased planarity and hydrogen-bonding capacity . In contrast, 7-deazainosine (pyrrolo[2,3-d]pyrimidinone) lacks a nitrogen at position 7, altering base-pairing interactions and making it resistant to deamination .
- Sugar Moiety: The hydroxymethyl-oxolane group in the target compound differs from deoxyribose (Trifluridine) or ribofuranosyl (7-Deazainosine). This modification may reduce susceptibility to phosphorylases, prolonging intracellular retention . Brivudine and Famciclovir (Table 2, ) feature similar oxolane-derived sugars but with bromoethenyl or acetoxymethyl groups, respectively, which enhance lipophilicity and bioavailability .
- Biological Activity: The target compound shares structural motifs with antiparasitic pyrrolo-pyrimidinones (e.g., Entry 35 in ), which inhibit Leishmania growth via nucleotide salvage pathway disruption. Positional isomerism (C5 vs. C7 substitution) may shift target specificity . Unlike Trifluridine, which directly inhibits thymidylate synthase, the target compound’s mechanism may involve competitive inhibition of purine-binding enzymes due to its deaza-like structure .
Physicochemical and Pharmacokinetic Properties
- Solubility : The target compound’s hydroxyl and hydroxymethyl groups confer higher water solubility compared to lipophilic analogs like Brivudine (−4.87 kcal/mol binding energy in Table 2, ).
- Metabolic Stability : The oxolane ring may resist glycosidase cleavage better than deoxyribose in Trifluridine, reducing premature degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
